tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate
Overview
Description
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester, which can then be reacted with the cyclopropylamine to yield the desired product . Another approach utilizes flow microreactor systems for a more efficient and sustainable synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions involving the amino group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, metal-free conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents like 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate
- tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
- tert-Butyl carbamate
Uniqueness
Tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are advantageous, such as in the design of enzyme inhibitors or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLWTHTPXBYLH-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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